

Application Notes and Protocols: Firsocostat S-enantiomer

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Compound of Interest

Compound Name: *Firsocostat (S enantiomer)*

Cat. No.: *B1150415*

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Introduction

Firsocostat (GS-0976) is an investigational, liver-targeted, allosteric inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and ACC2.[1] ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids.[2] By inhibiting ACC, Firsocostat decreases the production of malonyl-CoA, which in turn leads to a reduction in fatty acid synthesis and an increase in fatty acid oxidation.[3] This mechanism of action makes it a promising therapeutic candidate for non-alcoholic steatohepatitis (NASH). The S-enantiomer is the biologically active form of the molecule. These application notes provide detailed information on the solubility and preparation of the Firsocostat S-enantiomer.

Data Presentation: Solubility

The solubility of Firsocostat is a critical parameter for its formulation and delivery. Below is a summary of the available solubility data for the Firsocostat S-enantiomer in various solvents. It is important to note that comprehensive public data on the solubility in a wide range of organic solvents and at various temperatures is limited.

Solvent	Concentration (m/v)	Molar Concentration	Conditions
Water	0.0157 mg/mL	0.0276 mM	Not specified
Aqueous Solution	Not specified	594 μ M	Not specified
Dimethyl Sulfoxide (DMSO)	≥ 50 mg/mL	≥ 87.78 mM	Hygroscopic DMSO can impact solubility; use of newly opened DMSO is recommended.
Dimethyl Sulfoxide (DMSO)	100 mg/mL	175.55 mM	Fresh DMSO recommended due to its hygroscopic nature.

Note: For in-vivo studies, a formulation of 5% DMSO, 40% PEG300, and 5% Tween 80 in ddH₂O has been mentioned, suggesting co-solvents are effective for achieving desired concentrations for administration.

Experimental Protocols

Protocol 1: Solubility Determination (General Method)

This protocol outlines a general method for determining the solubility of the Firsocostat S-enantiomer in various solvents.

Materials:

- Firsocostat S-enantiomer (solid)
- Selected solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, DMSO, PEG-400)
- Vials with screw caps
- Magnetic stirrer and stir bars
- Incubator or water bath with temperature control

- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
- Centrifuge

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of Firsocostat S-enantiomer to a known volume of the selected solvent in a vial.
 - Seal the vial and place it on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C, 37°C).
 - Stir the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, stop stirring and allow the undissolved solid to settle.
 - Centrifuge the vials at a high speed to pellet the remaining solid.
 - Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.
- Quantification:
 - Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
 - Inject the diluted sample into the HPLC system.
 - Determine the concentration of the Firsocostat S-enantiomer by comparing the peak area to a standard calibration curve.
- Data Analysis:

- Calculate the solubility in mg/mL or M based on the determined concentration and the dilution factor.
- Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

Protocol 2: Preparation of Firsocostat S-enantiomer by Chiral HPLC Separation

While a specific, detailed synthesis protocol for the Firsocostat S-enantiomer is not publicly available, the separation of enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC). This is a common and effective method for obtaining enantiomerically pure compounds in a laboratory setting.

Principle:

Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and allowing for their separation.

Materials and Equipment:

- Racemic Firsocostat
- HPLC-grade solvents for the mobile phase (e.g., hexane, ethanol, isopropanol)
- HPLC system equipped with a pump, injector, column oven, and a UV detector
- Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralpak® or Chiralcel®)
- Fraction collector

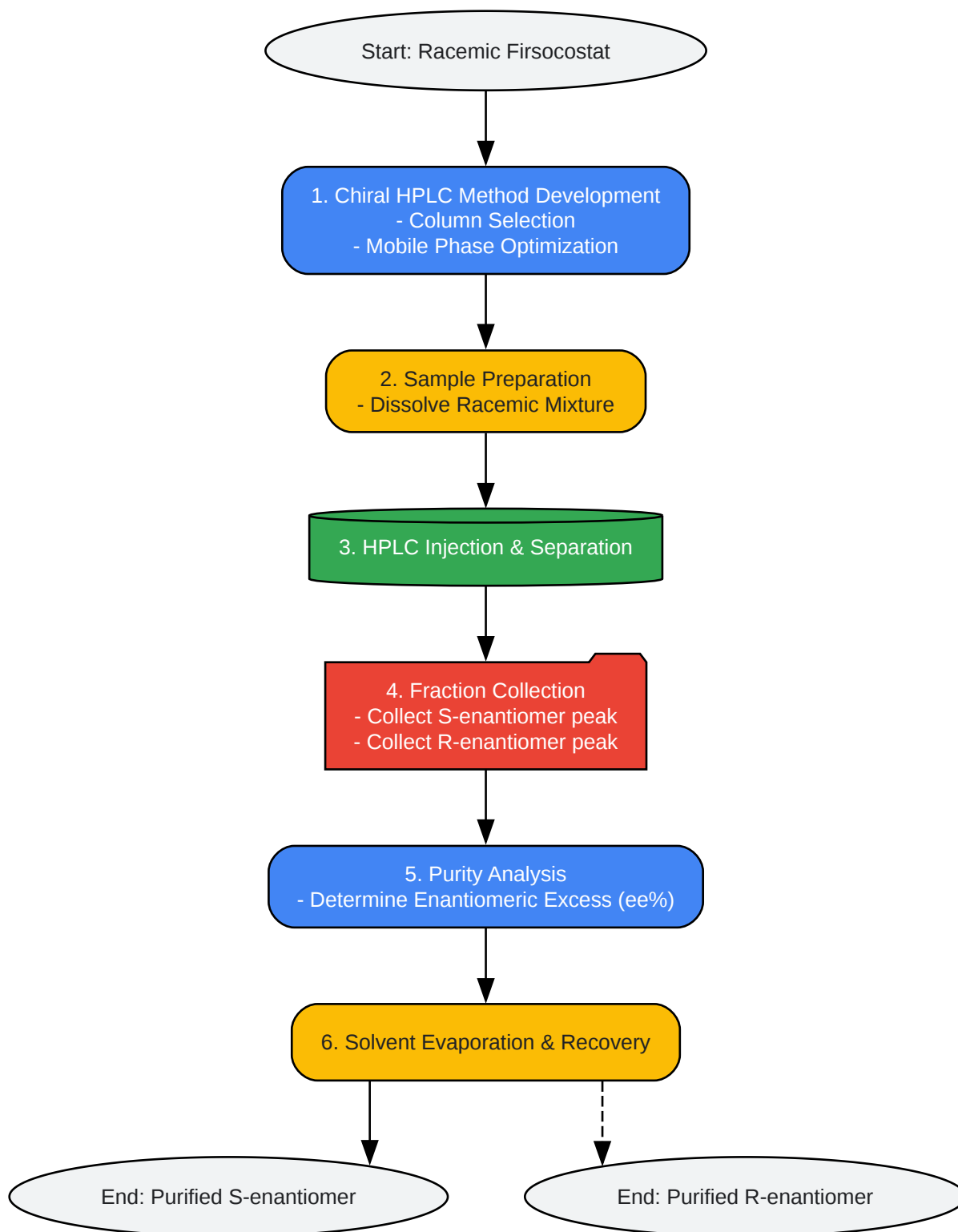
General Procedure:

- Column Selection and Method Development:

- Select a suitable chiral stationary phase. Polysaccharide-based CSPs are often effective for a wide range of compounds.
- Develop a mobile phase system. A typical starting point for normal-phase chiral chromatography is a mixture of hexane and an alcohol (e.g., ethanol or isopropanol). The ratio of the solvents will need to be optimized to achieve baseline separation of the enantiomers.
- Optimize other chromatographic parameters such as flow rate and column temperature.
- Sample Preparation:
 - Dissolve the racemic Firsocostat in the mobile phase or a compatible solvent to prepare a concentrated stock solution.
- Chromatographic Separation:
 - Equilibrate the chiral HPLC column with the optimized mobile phase until a stable baseline is achieved.
 - Inject the racemic Firsocostat solution onto the column.
 - Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
- Fraction Collection:
 - Use a fraction collector to collect the eluent corresponding to each enantiomeric peak into separate vessels.
- Enantiomeric Purity Analysis and Recovery:
 - Analyze the collected fractions to determine their enantiomeric purity (enantiomeric excess, ee%).
 - Evaporate the solvent from the collected fractions to obtain the purified S-enantiomer.

Mandatory Visualizations

Signaling Pathway of Firsocostat Action



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References

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- To cite this document: BenchChem. [Application Notes and Protocols: Firsocostat S-enantiomer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150415#firsocostat-s-enantiomer-solubility-and-preparation]

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